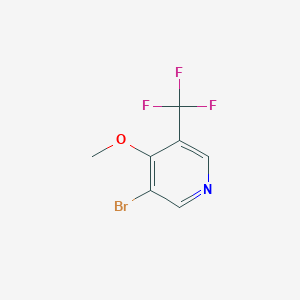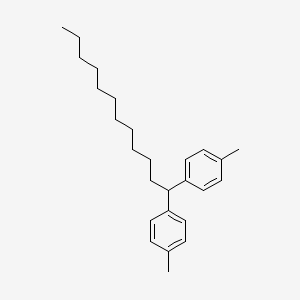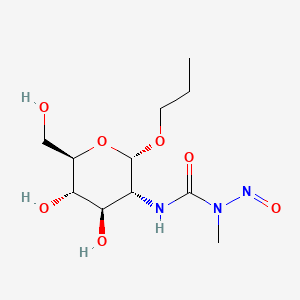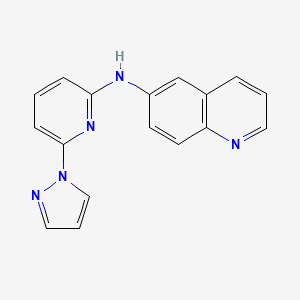
(6-Pyrazol-1-yl-pyridin-2-yl)-quinolin-6-yl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Pyrazol-1-yl-pyridin-2-yl)-quinolin-6-yl-amine is a heterocyclic compound that features a unique structure combining pyrazole, pyridine, and quinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and coordination properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Pyrazol-1-yl-pyridin-2-yl)-quinolin-6-yl-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions.
Pyridine Ring Formation: The pyridine ring is introduced via condensation reactions with appropriate reagents.
Quinoline Ring Formation: The quinoline moiety is synthesized through Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of corresponding quinoline N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Chemistry:
Coordination Chemistry: The compound acts as a ligand in coordination complexes with transition metals, exhibiting interesting magnetic and electronic properties.
Biology and Medicine:
Anticancer Research: The compound has shown potential as an inhibitor of certain cancer cell lines, making it a candidate for anticancer drug development.
Antimicrobial Activity: Studies have indicated its effectiveness against various microbial strains, suggesting its use in developing new antimicrobial agents.
Industry:
Mechanism of Action
The mechanism of action of (6-Pyrazol-1-yl-pyridin-2-yl)-quinolin-6-yl-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
(6-Pyrazol-1-yl-pyridin-2-yl)-quinoline: Similar structure but lacks the amine group.
(6-Imidazo[1,2-a]pyridin-6-yl)quinazoline: Another heterocyclic compound with similar biological activities.
Uniqueness:
Structural Features: The presence of both pyrazole and quinoline moieties in a single molecule.
Biological Activity: Enhanced activity due to the combined effects of different functional groups.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C17H13N5 |
|---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
N-(6-pyrazol-1-ylpyridin-2-yl)quinolin-6-amine |
InChI |
InChI=1S/C17H13N5/c1-5-16(21-17(6-1)22-11-3-10-19-22)20-14-7-8-15-13(12-14)4-2-9-18-15/h1-12H,(H,20,21) |
InChI Key |
ITTPMGOIZGANNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CC=N2)NC3=CC4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


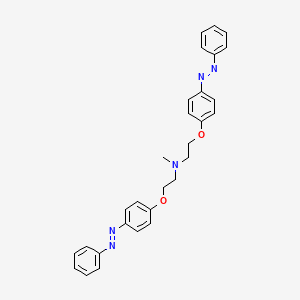
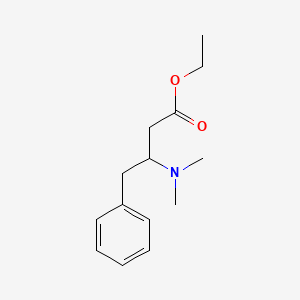
![methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate](/img/structure/B13941804.png)
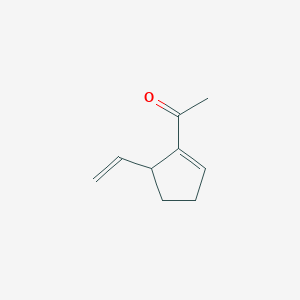
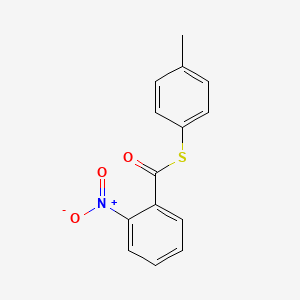
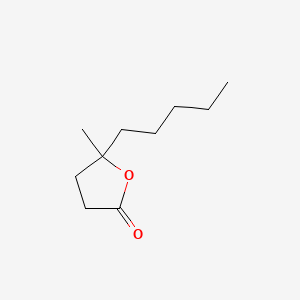
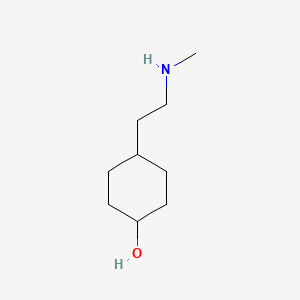
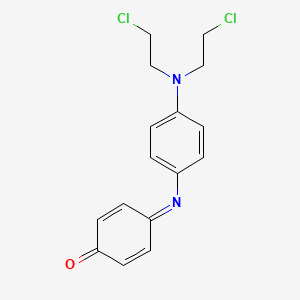
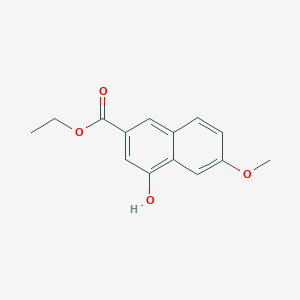
![5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine](/img/structure/B13941848.png)
